2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting the synthesis of neurotransmitters and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
- 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
- 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C8H10Cl2FN |
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Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-6(4-5-11)2-1-3-7(8)10;/h1-3H,4-5,11H2;1H |
InChI Key |
IHEVSKLAEMUUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CCN.Cl |
Origin of Product |
United States |
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